molecular formula C10H14ClN3O B12431987 N-(Demethyl formate) Oxibendazole-d7 (hydrochloride)

N-(Demethyl formate) Oxibendazole-d7 (hydrochloride)

Cat. No.: B12431987
M. Wt: 234.73 g/mol
InChI Key: OQKLRUULRUKCQT-PTQLSAJZSA-N
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Description

N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is an isotope-labeled derivative of Oxibendazole, which is an anthelmintic compound. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Oxibendazole. The deuterium labeling (d7) allows for precise tracking and analysis in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Oxibendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the consistent incorporation of deuterium atoms and the formation of the hydrochloride salt for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .

Mechanism of Action

The mechanism of action of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is similar to that of Oxibendazole. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation impairs glucose uptake by the parasites, depleting their glycogen stores and leading to their eventual death. The deuterium labeling does not alter the fundamental mechanism but allows for more precise tracking in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis that is not possible with non-labeled compounds .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

234.73 g/mol

IUPAC Name

6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3,2D2,5D2;

InChI Key

OQKLRUULRUKCQT-PTQLSAJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)N.Cl

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl

Origin of Product

United States

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